Hexadecanoic acid, 1,6-[2-(1-oxobutoxy)-1,3-propanediyl] ester
Description
Hexadecanoic acid, 1,6-[2-(1-oxobutoxy)-1,3-propanediyl] ester is a complex fatty acid ester characterized by a glycerol backbone (1,3-propanediyl) substituted with two hexadecanoic acid (palmitic acid) groups at positions 1 and 3, and a 2-(1-oxobutoxy) group at position 2.
Properties
IUPAC Name |
(2-butanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H74O6/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-32-37(40)43-34-36(45-39(42)31-6-3)35-44-38(41)33-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h36H,4-35H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYBWPKHPHAYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H74O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601214175 | |
| Record name | 1,6-[2-(1-Oxobutoxy)-1,3-propanediyl] dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601214175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7331-54-6 | |
| Record name | 1,6-[2-(1-Oxobutoxy)-1,3-propanediyl] dihexadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7331-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-[2-(1-Oxobutoxy)-1,3-propanediyl] dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601214175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanoic acid, 1,6-[2-(1-oxobutoxy)-1,3-propanediyl] ester typically involves esterification reactions. One common method is the reaction of hexadecanoic acid with 1,3-propanediol and butyric anhydride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexadecanoic acid, 1,6-[2-(1-oxobutoxy)-1,3-propanediyl] ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters or amides, depending on the nucleophile used.
Scientific Research Applications
Hexadecanoic acid, 1,6-[2-(1-oxobutoxy)-1,3-propanediyl] ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component of lipid-based drug delivery systems.
Medicine: Explored for its potential use in the formulation of pharmaceuticals, particularly in controlled-release drug delivery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Hexadecanoic acid, 1,6-[2-(1-oxobutoxy)-1,3-propanediyl] ester involves its interaction with biological membranes and enzymes. The ester groups can be hydrolyzed by esterases, releasing hexadecanoic acid and other metabolites. These metabolites can then participate in various biochemical pathways, influencing lipid metabolism and cellular signaling.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with analogous glycerol esters and related fatty acid derivatives, focusing on molecular structure, substituents, and functional properties.
Structural and Functional Comparison
Table 1: Key Properties of Hexadecanoic Acid Derivatives
*Hypothetical values based on structural analogs.
Structural Nuances and Implications
Substituent Effects: The 2-(1-oxobutoxy) group in the target compound introduces a branched alkoxy chain with a ketone functional group. This contrasts with α-monopalmitin (), which retains a hydroxyl group at position 2, enhancing its emulsifying properties. The oxobutoxy group likely increases steric hindrance and alters solubility compared to hydroxyl or simple acyl substituents. In 2-[(1-oxotetradecyl)oxy]-1,3-propanediyl ester (), the longer tetradecanoyloxy chain enhances lipophilicity, suggesting the target compound’s oxobutoxy group may moderate hydrophobicity while retaining stability.
Biological Activity: Glycerol esters like α-monopalmitin exhibit antitumor activity in vitro (), attributed to interactions with cellular membranes or enzymatic pathways. The target compound’s oxobutoxy group could modulate similar activities by influencing membrane permeability or metabolic cleavage. Hexadecanoic acid ethyl ester () is volatile and used in flavoring, whereas the target compound’s larger size and substituted backbone likely reduce volatility, making it more suitable for non-volatile applications (e.g., surfactants or drug delivery).
Synthetic Considerations :
- The synthesis of such esters typically involves acylation of glycerol or polyols with activated fatty acids (e.g., acid chlorides). The oxobutoxy substituent may require selective protection-deprotection strategies to avoid side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
